molecular formula C7H16N2O B13420905 N,N-Diethyl-L-alaninamide CAS No. 56414-86-9

N,N-Diethyl-L-alaninamide

Cat. No.: B13420905
CAS No.: 56414-86-9
M. Wt: 144.21 g/mol
InChI Key: NLPULXIOEMWFQS-LURJTMIESA-N
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Description

N,N-Diethyl-L-alaninamide: is an organic compound with the molecular formula C₇H₁₆N₂O It is a derivative of alanine, an amino acid, and is characterized by the presence of diethyl groups attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-L-alaninamide typically involves the reaction of L-alanine with diethylamine. The process can be carried out under various conditions, but a common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the direct amidation of L-alanine with diethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles like hydroxylamine can react with the amide group under mild conditions.

Major Products Formed:

    Oxidation: Formation of N,N-Diethyl-L-alaninic acid.

    Reduction: Formation of N,N-Diethyl-L-alaninamine.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Chemistry: N,N-Diethyl-L-alaninamide is used as a reagent in organic synthesis, particularly in the preparation of chiral compounds and as a building block for more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a model compound for understanding amide bond formation and cleavage.

Industry: In the industrial sector, this compound can be used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which N,N-Diethyl-L-alaninamide exerts its effects involves interactions with specific molecular targets. The amide bond in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of enzymes and other proteins. The diethyl groups may also affect the compound’s solubility and reactivity, making it a versatile reagent in chemical and biological studies.

Comparison with Similar Compounds

  • N,N-Dimethyl-L-alaninamide
  • N,N-Diethylglycinamide
  • N,N-Diethyl-L-valinamide

Comparison: Compared to these similar compounds, N,N-Diethyl-L-alaninamide is unique due to the presence of the diethyl groups, which can influence its steric and electronic properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. The presence of the L-alanine backbone also imparts chirality, which is important in the synthesis of enantiomerically pure compounds.

Properties

CAS No.

56414-86-9

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2S)-2-amino-N,N-diethylpropanamide

InChI

InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6(3)8/h6H,4-5,8H2,1-3H3/t6-/m0/s1

InChI Key

NLPULXIOEMWFQS-LURJTMIESA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H](C)N

Canonical SMILES

CCN(CC)C(=O)C(C)N

Origin of Product

United States

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